molecular formula C16H23N3O4S B10998619 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide

Cat. No.: B10998619
M. Wt: 353.4 g/mol
InChI Key: DEOGHKRSPFNOGH-UHFFFAOYSA-N
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Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a benzamide core structure with a tetrahydrothiophene sulfone moiety and a carbamoyl group, making it a unique molecule for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide typically involves multiple steps:

    Formation of the tetrahydrothiophene sulfone: This step involves the oxidation of tetrahydrothiophene to form the sulfone group.

    Coupling with benzamide: The final step involves coupling the tetrahydrothiophene sulfone carbamoyl intermediate with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene moiety can undergo oxidation to form the sulfone group.

    Substitution: The benzamide core can participate in substitution reactions, particularly at the amide nitrogen.

    Coupling Reactions: The formation of the final compound involves coupling reactions between intermediates.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide) for amide bond formation.

    Bases: Triethylamine or pyridine to facilitate reactions.

Major Products

The major product of these reactions is the target compound, 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide, with potential side products being unreacted intermediates or over-oxidized derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and biological activity.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its ability to interact with biological macromolecules.

    Chemical Probes: It can serve as a chemical probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrothiophene sulfone moiety may play a crucial role in binding to the active site of enzymes, while the benzamide core can interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C16H23N3O4S/c1-11(2)9-17-15(20)12-3-5-13(6-4-12)18-16(21)19-14-7-8-24(22,23)10-14/h3-6,11,14H,7-10H2,1-2H3,(H,17,20)(H2,18,19,21)

InChI Key

DEOGHKRSPFNOGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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